3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELEQRIKAOIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cycloheptylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key functional groups:
-
Cycloheptylamino group (secondary amine)
-
1,1,1-Trifluoropropan-2-ol moiety (tertiary alcohol with trifluoromethyl substitution)
The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the acidity of the hydroxyl group () compared to non-fluorinated alcohols .
Salt Formation
Reacts with acids (e.g., HCl, ) to form stable ammonium salts, enhancing water solubility.
Example:
This reaction is critical for pharmaceutical formulations (e.g., hydrochloride salt preparation) .
Acylation
The secondary amine undergoes acylation with reagents like acetyl chloride or anhydrides:
Products include amide derivatives, useful in prodrug design .
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:
This modifies lipophilicity and bioavailability .
Esterification
Forms esters with carboxylic acids or anhydrides (e.g., acetic anhydride):
The trifluoromethyl group enhances ester stability against hydrolysis .
Multicomponent Reactions
The compound participates in Mannich-type reactions due to its amine and alcohol groups, enabling synthesis of β-amino alcohol derivatives. For example:
This reactivity is leveraged in medicinal chemistry for scaffold diversification .
Comparative Reactivity Table
Stability and Degradation Pathways
Scientific Research Applications
Immunomodulatory Effects
Recent studies have indicated that 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol exhibits immunomodulatory properties. It has been tested in models of autoimmune diseases, such as lupus. In a study involving DBA/1 mice, the compound was administered to evaluate its effects on auto-antibody titers. Results showed that it could influence the levels of anti-dsDNA antibodies, suggesting a potential role in managing autoimmune conditions .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | DBA/1 Mice | 33-300 mg/kg | Reduced anti-dsDNA titers observed |
Targeting Toll-like Receptors
The compound has demonstrated activity against Toll-like receptors (TLRs), particularly TLR7. Its inhibitory concentration (IC50) against human TLR7 receptors expressed in HEK-293 cell lines was reported to be less than or equal to 20 nM . This suggests its potential use in therapies aimed at modulating immune responses through TLR pathways.
Potential for Antiviral Applications
Given its immunomodulatory effects, there is a hypothesis that this compound could be explored for antiviral applications. The modulation of immune responses may help in the treatment of viral infections by enhancing host defense mechanisms.
Case Study 1: Autoimmune Disease Model
In a controlled experiment with DBA/1 mice treated with pristane to induce lupus-like symptoms, various dosages of the compound were tested. The study found no significant mortality associated with treatment, indicating a favorable safety profile. However, while some changes in auto-antibody levels were noted, they did not reach statistical significance across all groups .
Case Study 2: TLR7 Modulation
In vitro studies measuring the activation of NF-kappaB dependent reporter systems in HEK-293 cells showed that the compound effectively inhibited TLR7-mediated signaling pathways at low concentrations. This finding supports its potential as a therapeutic agent for conditions where TLR7 is implicated .
Mechanism of Action
The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cycloheptylamino group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol, differing primarily in substituents or backbone modifications. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Compound 2 (a CETP inhibitor) incorporates aromatic and pyrimidine moieties, enabling π-π stacking and hydrogen bonding with CETP’s lipid tunnel residues.
Physicochemical Properties
- Lipophilicity : The cycloheptyl group increases logP compared to cyclopropyl or chlorophenyl derivatives, favoring passive diffusion across biological membranes .
- Stability : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a feature shared across all analogues .
Compound 2, despite its complex structure, was successfully crystallized with CETP, highlighting advances in handling fluorinated compounds for structural studies .
Biological Activity
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol with the molecular formula CHFNO and a molar mass of approximately 225.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities.
The compound features a trifluoropropanol moiety, which is known to enhance lipophilicity and biological activity. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 225.25 g/mol |
| CAS Number | 478050-28-1 |
| Storage Conditions | Ambient temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's interaction with enzymes and receptors, potentially modulating physiological responses. Research indicates that compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity : The presence of fluorine atoms can enhance the compound's ability to penetrate microbial membranes.
- Cytotoxicity : Studies suggest that fluorinated alcohols may induce apoptosis in cancer cells through mechanisms involving oxidative stress.
Biological Studies
Recent studies have explored the biological effects of this compound in vitro and in vivo. Below are key findings from various case studies:
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Cytotoxic Effects on Cancer Cells
In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells |
| Mechanism | Involvement of oxidative stress pathways |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
